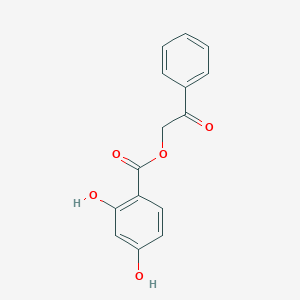

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate

Description

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an ester derivative of 2,4-dihydroxybenzoic acid, where the carboxylic acid group is substituted with a 2-oxo-2-phenylethyl moiety. This compound belongs to the class of aryl hydroxybenzoates, which are characterized by their phenolic hydroxyl groups and ester functionalities. The structural uniqueness of this molecule arises from the combination of a 2,4-dihydroxybenzoate backbone and a ketone-containing aromatic ester group, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name |

phenacyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTSVARJHGXVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Phenyl ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is employed in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl group and dihydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Methyl 2,4-Dihydroxybenzoate

Methyl 3,5-Dihydroxybenzoate

- Structure : Positional isomer with hydroxyl groups at 3,5-positions.

- Physical Properties :

- Metabolism : In Candida parapsilosis, 3,4-dihydroxybenzoate is metabolized via oxidative decarboxylation to 1,4-dihydroxybenzene, whereas 2,4-dihydroxybenzoate derivatives follow a distinct pathway via 1,2,4-trihydroxybenzene .

Ethyl 2,4-Dihydroxybenzoate

- Structure : Ethyl ester variant.

- Comparison : Larger alkyl groups (e.g., ethyl or 2-oxo-2-phenylethyl) may enhance lipophilicity, affecting bioavailability and membrane permeability.

Metabolic and Enzymatic Behavior

- 2,4-Dihydroxybenzoate Derivatives: In microbial systems, 2,4-dihydroxybenzoate is processed by flavin-dependent monooxygenases to yield 1,2,4-trihydroxybenzene, a key intermediate in aromatic catabolism .

- 3,4-Dihydroxybenzoate Derivatives :

Physicochemical and Functional Properties

DHB: Dihydroxybenzoate; *LogP estimated using fragment-based methods.

Research Findings and Implications

- Biodegradation : The 2,4-dihydroxybenzoate scaffold is preferentially metabolized via 1,2,4-trihydroxybenzene in microbial systems, suggesting that derivatives like 2-oxo-2-phenylethyl 2,4-DHB may persist longer in environments with specific microbial communities .

- Pharmacological Potential: Increased lipophilicity from the 2-oxo-2-phenylethyl group could enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development.

- Synthetic Limitations : Low yields in methyl ester synthesis imply that scaling production of the target compound will require optimized catalysts or alternative routes (e.g., enzymatic esterification).

Biological Activity

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C15H12O5, recognized for its potential biological activities. This compound features a unique chemical structure that includes a phenyl group and a dihydroxybenzoate moiety, making it a subject of interest in various scientific fields, particularly in biology and medicinal chemistry.

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. Common reagents for this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in solvents like dichloromethane. The resulting compound is characterized by its distinctive phenolic structure which contributes to its biological activity.

Biological Activity Overview

Research indicates that 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antioxidant Properties : The dihydroxy groups in its structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts .

The biological effects of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are thought to stem from its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer processes, influencing enzyme activity and cellular signaling pathways. This interaction may lead to the modulation of oxidative stress responses and microbial growth inhibition .

Antimicrobial Studies

Recent studies have highlighted the antimicrobial potential of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound demonstrates varying degrees of effectiveness against different bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate has been evaluated using several assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 40 |

These findings demonstrate the compound's ability to neutralize free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

When compared with similar compounds such as 2-Oxo-2-phenylethyl benzoate and 2-Oxo-2-phenylethyl 3,4-dihydroxybenzoate , the unique positioning of hydroxyl groups in 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate enhances its reactivity and biological interactions. This specificity may account for its superior activity in certain assays compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.